molecular formula C19H19N3O B10867141 (E)-1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)-1-phenylmethanimine CAS No. 6511-33-7

(E)-1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)-1-phenylmethanimine

Cat. No.: B10867141
CAS No.: 6511-33-7
M. Wt: 305.4 g/mol
InChI Key: AYWFWOPJOPXLOT-UHFFFAOYSA-N
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Description

N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE is a complex organic compound that features a pyrazole ring substituted with dimethyl groups, a phenyl ring, and a methoxyphenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE typically involves the condensation of 3,5-dimethylpyrazole with benzaldehyde derivatives and 2-methoxyaniline under acidic or basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit enzyme activity. The methoxyphenylamine moiety may also contribute to its biological activity by interacting with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE is unique due to its combination of a pyrazole ring with dimethyl groups and a methoxyphenylamine moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6511-33-7

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-N-(2-methoxyphenyl)-1-phenylmethanimine

InChI

InChI=1S/C19H19N3O/c1-14-13-15(2)22(21-14)19(16-9-5-4-6-10-16)20-17-11-7-8-12-18(17)23-3/h4-13H,1-3H3

InChI Key

AYWFWOPJOPXLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=NC2=CC=CC=C2OC)C3=CC=CC=C3)C

Origin of Product

United States

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